molecular formula C17H17N3O B13851506 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol

6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol

Cat. No.: B13851506
M. Wt: 279.34 g/mol
InChI Key: NLVNOOGHGDVEAW-UHFFFAOYSA-N
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Description

6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol is a complex organic compound that features a unique combination of a pyrrolidine ring, an imidazole ring, and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated analogs .

Scientific Research Applications

6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, while the naphthol group can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol is unique due to its combination of a pyrrolidine ring, an imidazole ring, and a naphthol moiety. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol

InChI

InChI=1S/C17H17N3O/c21-14-6-5-11-8-13(4-3-12(11)9-14)16-10-19-17(20-16)15-2-1-7-18-15/h3-6,8-10,15,18,21H,1-2,7H2,(H,19,20)

InChI Key

NLVNOOGHGDVEAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)O

Origin of Product

United States

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